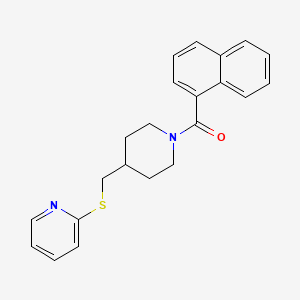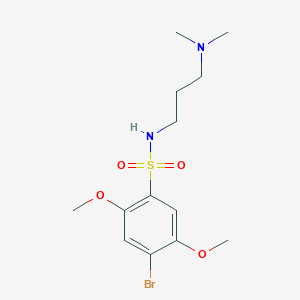![molecular formula C18H21FN6OS B3016704 3-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941896-18-0](/img/structure/B3016704.png)
3-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a fluorinated benzamide derivative. While the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and properties of related fluorinated benzamide compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of fluorinated benzamide neuroleptics involves multiple steps, starting from simpler precursors. For example, the synthesis of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide is reported to start from 3-(3,4-dimethoxyphenyl)-1-propanol, resulting in a 20-25% overall yield . Similarly, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide involves a 9-step process starting from 2,6-difluorobenzoic acid with an overall chemical yield of 1% . These examples suggest that the synthesis of complex fluorinated benzamide compounds is often a multi-step process with varying yields.
Molecular Structure Analysis
The molecular structure of fluorinated benzamides typically includes a benzamide core with various substituents that can include fluorine atoms, alkyl groups, and heterocyclic moieties. The presence of fluorine is significant as it can influence the binding affinity and metabolic stability of the compound. The specific structure of this compound would likely include a pyrazolopyrimidinyl group, which could affect its biological activity.
Chemical Reactions Analysis
The papers describe radiosynthesis involving nucleophilic substitution reactions with no carrier added [18F]fluoride to produce radiolabeled compounds . The synthesis of PET tracers involves specific reactions such as O-[(11)C]methylation . These reactions are crucial for the preparation of compounds for imaging applications in positron emission tomography (PET). The chemical reactions involved in the synthesis of related compounds suggest that the synthesis of this compound would also involve complex chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzamides are influenced by their molecular structure. The introduction of fluorine atoms can increase lipophilicity and affect the blood-brain barrier penetration . The specific activities of radiolabeled compounds, such as [18F]FPHB, are reported to be in the range of 900-1700 Ci/mmol, indicating high radiochemical purity . The properties of the related compounds suggest that this compound would also have distinct physical and chemical properties that could be tailored for its intended use.
科学的研究の応用
Imaging and Diagnosis
- Tumor Imaging with Positron Emission Tomography (PET) : Pyrazolo[1,5-a]pyrimidine derivatives, structurally related to 3-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, have shown potential in tumor imaging using PET. Modified derivatives displayed varying tumor uptake, highlighting their promise in diagnostic imaging (Xu et al., 2012).
Agricultural Applications
- Herbicidal Activity : Novel derivatives of pyrazolo[3,4-d]pyrimidin-4-one, which share a core structure with the chemical , have been synthesized and tested for herbicidal activity. Some derivatives showed significant inhibitory activity against specific plants, suggesting potential utility in agriculture (Luo et al., 2019).
Chemical Synthesis and Modification
- Synthesis of Fluorocontaining Derivatives : Research on fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines has been conducted. These studies involve various synthetic routes, indicating the chemical's versatility and potential for modification and application in different fields (Eleev et al., 2015).
Antiviral Research
- Anti-Influenza Virus Activity : Benzamide-based derivatives of pyrazolo[1,5-a]pyrimidine, related to the chemical , have been synthesized and found to possess significant activity against the H5N1 influenza virus. This suggests potential applications in antiviral drug development (Hebishy et al., 2020).
Anticancer Research
- Anticancer and Anti-Inflammatory Agents : Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These studies demonstrate the potential of such compounds in developing new therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).
Nucleoside Analogs
- Synthesis of Nucleoside Analogs : Research has explored the synthesis of pyrazolo[3,4-d]pyrimidine ribonucleosides, structurally related to the chemical , for potential use in nucleoside analogs. These compounds have applications in antiviral and anticancer therapies (Anderson et al., 1986).
Pharmacological Research
- Selective Antagonist Development : The structural framework of pyrazolylethylbenzamide has been utilized to develop selective antagonists for pharmacological research. This demonstrates the potential of the chemical's structure in drug discovery (Futamura et al., 2017).
特性
IUPAC Name |
3-fluoro-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6OS/c1-3-7-20-15-14-11-22-25(16(14)24-18(23-15)27-2)9-8-21-17(26)12-5-4-6-13(19)10-12/h4-6,10-11H,3,7-9H2,1-2H3,(H,21,26)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJINPSKMPPDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B3016622.png)
![4-(4-fluorobenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3016623.png)
![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016624.png)

![7-(tert-butyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3016627.png)
![N-(3-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3016628.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3016632.png)






